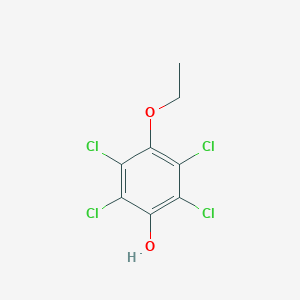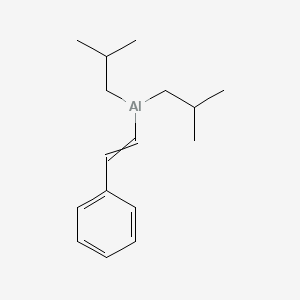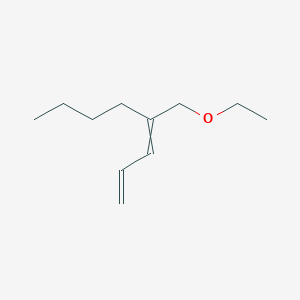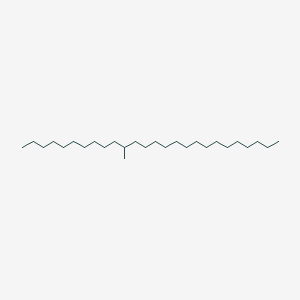methanone CAS No. 72235-46-2](/img/structure/B14469765.png)
[3-(Dibromomethyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibromomethyl)phenylmethanone: is an organic compound with the molecular formula C14H10Br2O . It is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and bromine atoms, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)phenylmethanone typically involves the radical bromination of precursor compounds. One common method is the bromination of (E)-1,2-bis(3-methylphenyl)diazene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as radical initiators . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 3-(Dibromomethyl)phenylmethanone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dibromomethyl)phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide (BPO): Acts as a radical initiator in bromination.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Dibromomethyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for biological studies, particularly in the development of brominated pharmaceuticals. Bromine atoms can enhance the biological activity of compounds, making them more effective as drugs.
Industry: In the industrial sector, 3-(Dibromomethyl)phenylmethanone is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Dibromomethyl)phenylmethanone involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dibromomethyl)phenylmethanone
- 3-(Bromomethyl)phenylmethanone
- 3-(Tribromomethyl)phenylmethanone
Comparison: Compared to its analogs, 3-(Dibromomethyl)phenylmethanone is unique due to the specific positioning of the dibromomethyl group on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the presence of two bromine atoms in the dibromomethyl group can enhance its reactivity in substitution reactions compared to compounds with only one bromine atom.
Eigenschaften
CAS-Nummer |
72235-46-2 |
|---|---|
Molekularformel |
C14H10Br2O |
Molekulargewicht |
354.04 g/mol |
IUPAC-Name |
[3-(dibromomethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9,14H |
InChI-Schlüssel |
OJXOSDREVZTZEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)

![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)







